molecular formula C13H12ClNO3 B5164371 Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride

Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride

Cat. No.: B5164371
M. Wt: 265.69 g/mol
InChI Key: VPDDQAVYACJZEG-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride is a compound that combines a pyridine ring with a hydroxybenzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the pyridine and hydroxybenzoate moieties allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with pyridin-3-ylmethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be advantageous for large-scale production. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzoate moiety can be oxidized to form a carboxyl group.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 4-carboxybenzoate derivatives.

    Reduction: Formation of pyridin-3-ylmethyl 4-hydroxybenzyl alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoate moiety can also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-ylmethyl benzoate: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.

    4-Hydroxybenzoic acid: Lacks the pyridine moiety, limiting its potential interactions with certain biological targets.

    Pyridin-3-ylmethanol: Lacks the ester linkage, which may affect its solubility and stability.

Uniqueness

Pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride is unique due to the combination of the pyridine and hydroxybenzoate moieties, which allows for diverse chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-12-5-3-11(4-6-12)13(16)17-9-10-2-1-7-14-8-10;/h1-8,15H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDQAVYACJZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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